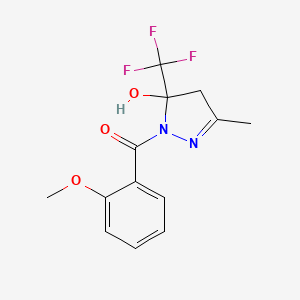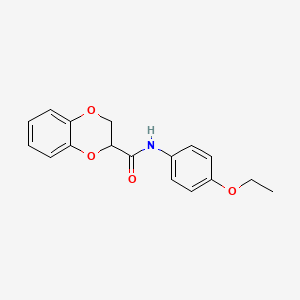![molecular formula C16H12BrN3O3 B4885515 4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BAN or BANQ and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of BAN involves the inhibition of various enzymes and pathways involved in cancer growth and inflammation. BAN has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for cancer cell growth. It also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BAN has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. BAN has also been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body. In addition, BAN has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BAN has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. BAN is also soluble in various solvents, which makes it easy to work with in the lab. However, BAN has certain limitations for lab experiments. It is a highly reactive compound and can react with other compounds in the lab, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of BAN. One possible direction is the development of BAN-based drugs for cancer treatment. Another direction is the study of BAN for its potential use in treating other inflammatory disorders. Further research is also needed to understand the mechanism of action of BAN and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis method of BAN involves a multi-step process that includes the reaction of 4-bromoaniline and 1-methyl-3-nitro-2-quinolinone in the presence of a suitable catalyst. This reaction results in the formation of BAN, which can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
BAN has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-cancer properties and has been studied extensively for its use in cancer treatment. BAN has also been found to have anti-inflammatory properties and has been studied for its use in treating various inflammatory disorders.
Propriétés
IUPAC Name |
4-(4-bromoanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-19-13-5-3-2-4-12(13)14(15(16(19)21)20(22)23)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYOHOUSWSDPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)

